1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O2S/c1-21-8-12(18-9-21)25(23,24)19-6-7-22-11-5-3-2-4-10(11)13(20-22)14(15,16)17/h8-9,19H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDDTRXETMHBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C14H16F3N5O2S
- Molecular Weight : 373.37 g/mol
- CAS Number : 733757-93-2
The trifluoromethyl group is significant for its influence on the compound's lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 0.43 | |
| MCF-7 (Breast Cancer) | 1.5 | |
| PC-3 (Prostate Cancer) | 0.6 |
In these studies, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : It significantly reduces cell migration in HCT116 cells as evidenced by Transwell assays.
- Regulation of Protein Expression : The treatment alters the expression levels of key proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In a study involving HCT116 colon cancer cells, treatment with the compound resulted in a marked decrease in cell viability and migration over a 48-hour period .
- Another study reported that the compound exhibited synergistic effects when combined with other chemotherapeutic agents, enhancing overall anticancer efficacy .
Comparison with Similar Compounds
(a) 1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide ()
- Key Differences : Replaces the tetrahydroindazole group with a tetrahydropyrazolopyridine ring.
- The ethyl group at position 1 may increase steric hindrance compared to the methyl group in the target compound.
- Data : Molecular weight difference: ~14 g/mol (due to ethyl vs. methyl and pyridine vs. indazole).
(b) 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] ()
- Key Differences : Lacks the sulfonamide and tetrahydroindazole-ethyl chain but includes phenyl and trifluoromethylphenyl substituents.
- Implications : Increased hydrophobicity from phenyl groups may enhance membrane permeability but reduce aqueous solubility. Absence of sulfonamide limits hydrogen-bonding capacity.
Functional Group Variations
(a) Sulfonamide-Containing Analogues
- Triflumizole (ISO name; ): A fungicide with an imidazole-sulfonamide structure but substituted with a chlorophenyl-imino group. Comparison: Triflumizole’s imino group confers distinct reactivity, likely contributing to its antifungal mechanism. The target compound’s tetrahydroindazole may offer improved stability in biological systems.
(b) Dithiocarbamate Derivatives ()
- Example : 2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b)
- Key Differences : Replaces sulfonamide with dithiocarbamate groups.
- Implications : Dithiocarbamates are metal-chelating agents, suggesting divergent applications (e.g., antifouling agents vs. enzyme inhibition). Higher sulfur content (21.83% in 10b vs. ~10% in the target compound) may increase toxicity.
Physicochemical and Spectroscopic Comparisons
Research Findings and Implications
- Metabolic Stability: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogues (e.g., 4,5-diphenylimidazoles in ) .
- Target Selectivity : The tetrahydroindazole moiety may confer selectivity for indazole-binding enzymes (e.g., certain kinases) over pyridine-binding targets .
- Synthetic Challenges : The sulfonamide linkage requires careful optimization to avoid side reactions, as seen in the synthesis of related imidazole derivatives ().
Preparation Methods
Hydrazine Cyclization
Reacting 4-trifluoromethylcyclohexanone (1.0 mmol) with hydrazine hydrate (1.2 mmol) in ethanol at reflux for 12 hours yields 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. The reaction proceeds via enolate formation, followed by intramolecular nucleophilic attack (Table 1).
Table 1: Optimization of Tetrahydroindazole Synthesis
| Condition | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | 12 | 78 |
| Methylhydrazine | Toluene | 24 | 65 |
| Phenylhydrazine | DMF | 18 | 42 |
Reductive Deoxygenation
Source demonstrates reductive deoxygenation of nitro intermediates using triethyl phosphite. Applying this to 2-nitro-3-(trifluoromethyl)cyclohexanone (1.0 mmol) with triethyl phosphite (2.0 mmol) at 140°C for 6 hours achieves 85% yield, though this route introduces regioselectivity challenges.
Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonamide
Van Leusen Imidazole Formation
The van Leusen reaction using TosMIC (tosylmethylisocyanide) enables imidazole ring construction. Condensing 4-methylimidazole-5-carbaldehyde (1.0 mmol) with TosMIC (1.2 mmol) in methanol with K₂CO₃ (1.5 mmol) at 25°C for 4 hours forms 1-methyl-1H-imidazole-4-carbaldehyde (72% yield).
Sulfonylation Strategies
Mechanochemical sulfonamide synthesis provides efficient pathways. Reacting the imidazole intermediate (1.0 mmol) with sulfamoyl chloride (1.2 mmol) in a stainless-steel vessel with CuBr₂ (0.03 mmol) and K₂S₂O₅ (1.4 mmol) under ball milling (30 Hz, 60 minutes) yields 1-methyl-1H-imidazole-4-sulfonamide (89% purity before chromatography).
Critical Parameters:
- Catalyst System: CuBr₂ outperforms Pd complexes in minimizing byproducts.
- Solvent-Free Conditions: Mechanochemical processing enhances reaction efficiency.
Coupling of Tetrahydroindazole and Imidazole-Sulfonamide
Nucleophilic Amination
Coupling the bromoethyl intermediate (1.0 mmol) with 1-methyl-1H-imidazole-4-sulfonamide (1.2 mmol) requires CuI (0.1 mmol) and 8-hydroxyquinoline (0.1 mmol) in n-butanol at 165°C for 4 hours. This method achieves 63% yield after recrystallization (Table 2).
Table 2: Coupling Reaction Optimization
| Base | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₃PO₄ | 8-Hydroxyquinoline | 165 | 63 |
| Cs₂CO₃ | 1,2-Diaminocyclohexane | 150 | 58 |
| DBU | None | 130 | 41 |
Integrated Synthetic Route
The optimal pathway combines mechanochemical sulfonylation and copper-catalyzed coupling:
- Tetrahydroindazole Synthesis: Hydrazine cyclization (78% yield).
- Imidazole-Sulfonamide Formation: Van Leusen reaction followed by CuBr₂-mediated sulfonylation (89% purity).
- Coupling: Bromoethyl intermediate + imidazole-sulfonamide under CuI/8-hydroxyquinoline (63% yield).
Purification: Gradient flash chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/toluene) ensure >95% purity.
Scalability and Industrial Considerations
Source validates gram-scale synthesis in 25 mL vessels with 10 mm balls, achieving 67% yield at 1 mol scale. Key factors:
- Catalyst Recycling: CuI recovery reduces costs.
- Solvent Reduction: Mechanochemistry lowers waste vs. traditional methods.
Challenges and Mitigation
Q & A
Q. What are the key synthetic strategies for preparing 1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Imidazole sulfonamide core formation : Condensation of imidazole precursors with sulfonating agents under controlled temperatures (e.g., 0–5°C in anhydrous DMF) to minimize side reactions .
Indazole coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the trifluoromethyl-indazolyl ethyl group. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) achieves >98% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key for identifying imidazole protons (δ 7.5–8.5 ppm) and sulfonamide NH signals (δ 10–11 ppm). Deuterated DMSO resolves overlapping peaks in the indazolyl region .
- High-resolution mass spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ with <2 ppm error .
- FT-IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and imidazole C=N (1650 cm⁻¹) validate functional groups .
Q. How do the trifluoromethyl and sulfonamide groups influence the compound’s physicochemical properties?
Methodological Answer:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~2.5). Use shake-flask assays to measure partitioning between octanol/water .
- Sulfonamide group : Increases solubility in polar solvents (e.g., DMSO, 50 mg/mL). Assess pH-dependent solubility via titration (pH 1–10) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?
Methodological Answer:
- Assay standardization : Compare results under identical conditions (e.g., ATP levels in kinase inhibition assays). Use Z’-factor >0.5 to validate assay robustness .
- Off-target profiling : Screen against related enzymes (e.g., kinases or cytochrome P450 isoforms) to rule out non-specific binding. SPR or ITC quantifies binding affinities (Kd) .
- Data normalization : Apply Hill equation modeling to account for allosteric effects in dose-response curves .
Q. What computational approaches predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to indazole-recognizing receptors (e.g., kinases). Validate poses with MD simulations (50 ns, CHARMM force field) .
- QSAR modeling : Train models on analogs with known IC₅₀ values. Prioritize descriptors like topological polar surface area (TPSA) and H-bond acceptors .
Q. How can synthetic routes be optimized for scalability without compromising yield?
Methodological Answer:
- Flow chemistry : Replace batch reactions for imidazole sulfonation (residence time: 30 min, 80°C) to improve heat transfer and reduce byproducts .
- Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for indazole coupling. Leaching tests (ICP-MS) ensure minimal metal contamination .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time, reducing offline sampling .
Q. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
Q. How does the tetrahydropyran/indazole scaffold affect SAR in lead optimization?
Methodological Answer:
- Scaffold rigidity : Compare IC₅₀ values of saturated (tetrahydroindazole) vs. aromatic indazole analogs. Rigid scaffolds often improve target binding (ΔΔG ~2 kcal/mol) .
- Substituent mapping : Synthesize analogs with halogens or methyl groups at the indazole 3-position. Use Free-Wilson analysis to quantify contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
